(E)-Methyl 3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate
Description
Systematic Nomenclature and Molecular Formula Analysis
(E)-Methyl 3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate possesses the molecular formula C₁₃H₁₅FN₂O₂ and a molecular weight of 250.27 grams per mole. The systematic International Union of Pure and Applied Chemistry name for this compound is methyl (E)-3-(2-fluoro-6-pyrrolidin-1-ylpyridin-3-yl)prop-2-enoate, which precisely describes the structural arrangement and stereochemistry. The compound registry number 1203500-11-1 serves as its Chemical Abstracts Service identifier, facilitating unambiguous identification in chemical databases and literature.
The molecular structure incorporates several distinct functional groups that contribute to its overall chemical properties. The pyridine ring system serves as the central aromatic core, substituted at position 2 with a fluorine atom and at position 6 with a pyrrolidine ring. The acrylate functionality extends from position 3 of the pyridine ring, maintaining the characteristic trans-configuration denoted by the (E) stereochemical descriptor. This arrangement creates a conjugated system extending from the pyridine ring through the double bond to the carbonyl group of the methyl ester.
Alternative nomenclature systems provide additional structural descriptors for this compound. The simplified molecular-input line-entry system representation COC(=O)/C=C/C1=C(N=C(C=C1)N2CCCC2)F accurately captures the connectivity and stereochemistry. The International Chemical Identifier string InChI=1S/C13H15FN2O2/c1-18-12(17)7-5-10-4-6-11(15-13(10)14)16-8-2-3-9-16/h4-7H,2-3,8-9H2,1H3/b7-5+ provides a standardized representation that includes the trans-configuration of the double bond.
Crystallographic Structure Determination via X-ray Diffraction
X-ray diffraction techniques provide fundamental insights into the solid-state structure and packing arrangements of crystalline materials. The application of X-ray crystallography to fluorinated heterocyclic compounds like this compound requires careful consideration of diffraction principles and crystallographic analysis methods. X-ray diffraction occurs through elastic scattering interactions between X-ray photons and electrons surrounding atomic nuclei, producing characteristic diffraction patterns that reveal structural information.
The fundamental relationship governing X-ray diffraction follows Bragg's law, expressed as $$ 2d\sin\theta = n\lambda $$, where d represents the interplanar spacing between atomic layers, θ denotes the incident angle, λ indicates the X-ray wavelength, and n corresponds to an integer representing the diffraction order. This relationship enables determination of crystallographic parameters from experimental diffraction data, providing precise measurements of bond lengths, angles, and intermolecular interactions.
Powder diffraction methods prove particularly valuable for characterizing pharmaceutical compounds and organic intermediates. The technique generates diffraction patterns from polycrystalline samples, producing continuous cones of diffracted X-rays that intersect detection systems as characteristic peaks. Related compounds containing similar structural motifs exhibit distinctive powder diffraction patterns that facilitate phase identification and structural comparison. For instance, compounds featuring fluorinated pyridine systems demonstrate specific diffraction peaks corresponding to their unique lattice parameters.
The crystallographic analysis of fluorinated heterocyclic compounds requires attention to several structural features. Fluorine substitution patterns significantly influence molecular packing through electrostatic interactions and hydrogen bonding networks. The pyrrolidine substituent introduces conformational flexibility that affects crystal packing efficiency and intermolecular contact patterns. These factors combine to produce characteristic diffraction signatures that distinguish this compound class from other heterocyclic systems.
Spectroscopic Characterization: Nuclear Magnetic Resonance, Infrared, and Mass Spectral Data
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through multiple nuclear observations. Proton nuclear magnetic resonance analysis reveals characteristic signals corresponding to distinct molecular environments within the compound structure. The vinyl proton signals associated with the acrylate double bond appear as distinctive multiplets in the aromatic region, demonstrating coupling patterns consistent with the trans-configuration.
The pyrrolidine ring system contributes characteristic methylene signals that appear as multiplets in the aliphatic region of the proton spectrum. These signals typically exhibit complex coupling patterns due to the constrained ring geometry and conformational dynamics. The N-methylene protons adjacent to the pyridine nitrogen demonstrate distinctive chemical shifts influenced by the electron-withdrawing effects of both the pyridine ring and fluorine substituent.
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework and electronic environment. The carbonyl carbon of the methyl ester appears significantly downfield, typically around 167-168 parts per million, characteristic of α,β-unsaturated ester systems. The pyridine ring carbons exhibit distinctive chemical shifts influenced by nitrogen and fluorine substitution patterns, with the fluorine-bearing carbon showing characteristic upfield shifts due to the fluorine's electronegativity.
Fluorine-19 nuclear magnetic resonance represents a particularly valuable technique for characterizing fluorinated compounds like this acrylate derivative. The fluorine signal provides direct confirmation of the fluorine substitution pattern while offering insights into the electronic environment surrounding the fluorine atom. The chemical shift and coupling patterns observed in fluorine-19 spectra reflect the compound's overall electronic structure and substitution pattern.
Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns characteristic of the compound's structure. The molecular ion peak appears at mass-to-charge ratio 250, corresponding to the calculated molecular weight. Characteristic fragmentation patterns include loss of the methoxy group (mass difference 31) and pyrrolidine ring cleavage, producing diagnostic fragment ions that confirm the structural assignment.
Conformational Analysis of E-Configuration and Torsional Angles
The E-configuration of this compound represents the thermodynamically preferred stereoisomer of the acrylate double bond. This trans-arrangement minimizes steric interactions between the pyridine ring system and the methyl ester functionality while maintaining optimal conjugation throughout the extended π-system. The E-configuration designation follows Cahn-Ingold-Prelog priority rules, where the higher priority substituents on each carbon of the double bond occupy opposite sides of the double bond plane.
Torsional angle analysis provides quantitative information about molecular geometry and conformational preferences. The calculation of torsional angles follows established geometric principles using four-point coordinate systems. For a series of four atoms (a-b-c-d), the torsional angle represents the dihedral angle between planes defined by atoms a-b-c and b-c-d. This analysis proves particularly important for understanding the relationship between the pyridine ring plane and the acrylate double bond.
The primary torsional angle of interest involves the rotation around the bond connecting the pyridine ring to the acrylate double bond. This angle determines the degree of conjugation between the aromatic ring system and the α,β-unsaturated ester functionality. Optimal conjugation occurs when the pyridine ring and acrylate double bond adopt a coplanar arrangement, maximizing orbital overlap and electronic delocalization.
Conformational flexibility also exists within the pyrrolidine ring system, which can adopt envelope or twisted conformations depending on electronic and steric factors. The five-membered ring geometry provides moderate conformational freedom while maintaining the nitrogen's ability to donate electron density to the pyridine ring system. This electronic interaction influences both the chemical reactivity and spectroscopic properties of the compound.
The fluorine substituent at position 2 of the pyridine ring introduces additional conformational considerations. Fluorine's high electronegativity and small van der Waals radius influence both electronic distribution and steric interactions within the molecule. The fluorine atom's position relative to the acrylate side chain affects the overall molecular geometry and potential intermolecular interactions in the solid state.
Comparative Structural Analysis with Isomeric Derivatives
Structural comparison with related isomeric derivatives provides insights into the specific features that distinguish this compound from similar compounds. The positioning of the fluorine atom at the 2-position of the pyridine ring creates distinct electronic and steric effects compared to alternative substitution patterns. This specific arrangement influences both the compound's chemical reactivity and its potential biological activity.
Related compounds featuring different substitution patterns on the pyridine ring demonstrate varying structural characteristics. For instance, compounds with fluorine substitution at alternative positions exhibit different electronic distributions and geometric preferences. The 2-fluoro substitution pattern in the target compound creates a unique electronic environment that affects both the pyrrolidine nitrogen's basicity and the acrylate double bond's reactivity.
The pyrrolidine ring's attachment point also provides opportunities for structural variation. While the target compound features pyrrolidine substitution at the 6-position of the pyridine ring, alternative regioisomers with pyrrolidine attachment at different positions would exhibit distinct geometric and electronic properties. These structural variations affect molecular shape, intermolecular interactions, and potential biological activities.
| Structural Feature | Target Compound | Alternative Patterns | Impact on Properties |
|---|---|---|---|
| Fluorine Position | 2-position | 3- or 4-position | Electronic distribution, reactivity |
| Pyrrolidine Attachment | 6-position | 4- or 5-position | Molecular geometry, basicity |
| Double Bond Configuration | E-configuration | Z-configuration | Conjugation, stability |
| Ester Functionality | Methyl ester | Ethyl or other esters | Solubility, reactivity |
The acrylate functionality itself can undergo structural modifications that significantly alter compound properties. Different ester groups (ethyl, propyl, or other alkyl chains) would affect solubility characteristics and steric interactions. Similarly, the double bond configuration (E versus Z) dramatically influences molecular geometry and potential biological activity. The E-configuration typically provides greater stability due to reduced steric interactions.
Computational analysis of these structural variants reveals specific geometric preferences and electronic characteristics. The combination of fluorine substitution, pyrrolidine attachment, and acrylate functionality in the target compound creates a unique three-dimensional structure that distinguishes it from other members of this compound class. These structural features contribute to the compound's potential utility as a pharmaceutical intermediate or research tool.
Properties
IUPAC Name |
methyl (E)-3-(2-fluoro-6-pyrrolidin-1-ylpyridin-3-yl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O2/c1-18-12(17)7-5-10-4-6-11(15-13(10)14)16-8-2-3-9-16/h4-7H,2-3,8-9H2,1H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFDZVSTNYXNCD-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=C(N=C(C=C1)N2CCCC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=C(N=C(C=C1)N2CCCC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-keto esters with aldehydes and ammonia.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by the pyrrolidine moiety.
Formation of the Acrylate Group: The acrylate group can be introduced through esterification reactions, typically involving the reaction of an alcohol with an acrylate ester in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentration, leading to more consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(E)-Methyl 3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace the fluorine atom or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated bonds.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
(E)-Methyl 3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate has been investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API). Its structural features suggest that it may exhibit biological activity relevant to the treatment of various diseases.
Case Study: Anticancer Activity
A study explored the synthesis of derivatives based on this compound, revealing promising anticancer properties against specific cancer cell lines. The researchers noted that modifications to the pyridine ring could enhance potency and selectivity towards cancer cells .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows it to be utilized in the creation of more complex molecules.
Table 1: Synthetic Reactions Involving this compound
| Reaction Type | Description | Reference |
|---|---|---|
| Michael Addition | Reacts with nucleophiles to form adducts | |
| Cross-Coupling | Used in palladium-catalyzed reactions | |
| Polymerization | Acts as a monomer in polymer synthesis |
Material Science
In material science, this compound has potential applications in developing advanced materials such as coatings and polymers due to its acrylate functionality.
Case Study: Coating Formulations
Research has shown that incorporating this compound into coating formulations can improve adhesion and durability. Its unique chemical structure contributes to enhanced performance characteristics compared to traditional acrylate-based coatings .
Mechanism of Action
The mechanism of action of (E)-Methyl 3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of (E)-Methyl 3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate can be contextualized by comparing it to related pyridine derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Functional Group Diversity: The cyano group in the 6-cyano-5-fluoro derivative significantly alters electronic properties, making it more reactive in nucleophilic aromatic substitution (SNAr) reactions. This contrasts with the pyrrolidin-1-yl group in the target compound, which favors solubility and π-stacking interactions.
Applications in Drug Design :
- The iodo-substituted analog is tailored for radiolabeling in pharmacokinetic studies, whereas the target compound’s fluorine atom is advantageous for PET imaging or metabolic stability.
- tert-Butyldimethylsilyl (TBS)-protected derivatives (e.g., ) exhibit enhanced stability under acidic conditions, a feature absent in the unprotected acrylate moiety of the target compound.
Synthetic Accessibility: The target compound’s synthesis likely parallels methods reported for chidamide derivatives , where CDI-mediated acylation and Knoevenagel condensation are critical steps. In contrast, TBS-protected analogs require additional deprotection steps, complicating scalability.
Research Implications
The structural nuances of these compounds highlight their versatility in medicinal and materials chemistry. For instance, fluorine’s role in improving bioavailability and membrane permeability makes the target compound a candidate for kinase inhibitors, while methoxy or chloro analogs may excel in CNS-targeting drugs due to increased lipophilicity . Future studies should explore crystallographic data (using tools like SHELXL ) to correlate substituent effects with binding modes in biological targets.
Biological Activity
(E)-Methyl 3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate is a compound with significant potential in medicinal chemistry, particularly as a scaffold for the development of new therapeutic agents. This article aims to explore its biological activity, synthesis, and potential applications based on recent research findings.
- Molecular Formula : C₁₃H₁₅FN₂O₂
- Molecular Weight : 250.27 g/mol
- CAS Number : 1203500-11-1
- MDL Number : MFCD13563076
- Structure : The compound features a pyridine ring substituted with a pyrrolidine moiety and a fluorine atom, contributing to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of antiviral and anticancer properties.
Antiviral Activity
Studies have shown that compounds containing pyridine derivatives can effectively inhibit HIV-1 integrase, a crucial enzyme in the viral replication cycle. For instance, modifications to the pyridine structure, such as those present in this compound, have been associated with enhanced antiviral efficacy. These compounds typically demonstrate IC50 values in the low micromolar range, indicating potent inhibitory effects against viral proliferation .
Anticancer Activity
In vitro studies have evaluated the cytotoxic effects of similar pyridine-containing compounds against various cancer cell lines. For example, compounds with structural similarities have shown significant inhibition of L1210 mouse leukemia cells with IC50 values below 100 nM . This suggests that this compound could exhibit comparable anticancer properties.
The synthesis of this compound typically involves multi-step organic reactions that incorporate fluorinated pyridine derivatives. The mechanism of action is believed to involve the disruption of critical enzymatic pathways in target cells, leading to apoptosis or cell cycle arrest.
Case Studies and Research Findings
Q & A
Basic: What synthetic strategies are effective for preparing (E)-Methyl 3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate?
Methodological Answer:
The compound is typically synthesized via Knoevenagel condensation or acylation reactions. A common approach involves coupling activated pyridine intermediates with acrylate derivatives. For example, (E)-3-(pyridin-3-yl)acrylic acid can be activated using reagents like N,N’-carbonyldiimidazole (CDI) or 1-hydroxybenzotriazole (HOBT)/dicyclohexyl carbodiimide (DCC), followed by reaction with fluorinated pyridine precursors bearing pyrrolidine substituents . Reaction conditions (e.g., acidic media, temperature) must be optimized to avoid side products like regioisomers or Z/E configuration byproducts.
Advanced: How can isomerization during synthesis be minimized, and what analytical methods validate stereochemical purity?
Methodological Answer:
Isomerization risks arise during acylation or condensation steps. To mitigate this:
- Use sterically hindered bases or low-temperature conditions to suppress keto-enol tautomerism.
- Employ protecting groups for reactive amines (e.g., tert-butoxycarbonyl, Boc) to direct regioselectivity .
Validation requires a combination of: - NOESY NMR : To confirm the E-configuration by observing spatial proximity between acrylate protons and the pyridine ring.
- X-ray crystallography : For unambiguous structural determination, as demonstrated in chidamide analogs .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : NMR identifies fluorine environment; and NMR resolve pyrrolidine and acrylate moieties.
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (M.W. 250.27) and fragmentation patterns .
- X-ray diffraction : Resolves crystal packing and intermolecular interactions, such as hydrogen bonding between the acrylate carbonyl and pyrrolidine N-H groups .
Advanced: How do electronic effects of the 2-fluoro and pyrrolidine substituents influence reactivity?
Methodological Answer:
- Fluorine : The electron-withdrawing -F group at the 2-position deactivates the pyridine ring, directing electrophilic substitution to the 4-position. It also enhances metabolic stability in biological applications.
- Pyrrolidine : The electron-donating pyrrolidin-1-yl group at the 6-position increases π-electron density, potentially stabilizing charge-transfer complexes. Computational studies (e.g., DFT) can model these effects, though experimental validation via Hammett plots or kinetic studies is recommended .
Basic: What purification challenges exist for this compound, and how are they addressed?
Methodological Answer:
Challenges include removing unreacted starting materials and regioisomers. Solutions involve:
- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane.
- Recrystallization : Polar solvents (e.g., acetone/water mixtures) exploit differences in solubility between the product and impurities.
- Decolorization : Activated charcoal removes colored byproducts, as seen in chidamide synthesis (68% yield after purification) .
Advanced: What computational tools predict intermolecular interactions in its crystal structure?
Methodological Answer:
- SHELX suite : SHELXL refines crystal structures using high-resolution diffraction data to map hydrogen bonds and van der Waals interactions .
- Mercury (CCDC) : Visualizes packing diagrams and quantifies interaction distances/angles.
- Hirshfeld surface analysis : Identifies dominant interactions (e.g., H-bonding vs. π-stacking) for polymorph screening .
Basic: How is the acrylate’s E-configuration experimentally confirmed?
Methodological Answer:
- UV-Vis spectroscopy : E-isomers exhibit distinct λmax due to conjugation differences.
- NOESY NMR : Cross-peaks between the acrylate β-proton and pyridine ring protons confirm the trans (E) geometry.
- IR spectroscopy : Stretching frequencies for C=O (∼1700 cm<sup>-1</sup>) and C=C (∼1630 cm<sup>-1</sup>) shift slightly based on configuration .
Advanced: Can this compound serve as a precursor for bioactive molecules, and what functionalization strategies apply?
Methodological Answer:
Yes, its acrylate group is amenable to:
- Michael addition : To introduce nucleophiles (e.g., thiols, amines) at the β-position.
- Photocatalytic cross-coupling : For C-H activation to attach aryl/heteroaryl groups.
- Hydrolysis : Conversion to carboxylic acid derivatives for coordination chemistry or prodrug design, as seen in paramagnetic caffeic acid esters .
Basic: What stability considerations are critical during storage?
Methodological Answer:
- Light sensitivity : Store in amber vials to prevent acrylate photoisomerization.
- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the methyl ester.
- Temperature : Long-term storage at -20°C in inert atmospheres (N2 or Ar) minimizes degradation .
Advanced: How does fluorine substitution impact pharmacokinetic properties in preclinical studies?
Methodological Answer:
- Lipophilicity : Fluorine increases logP, enhancing membrane permeability (measured via PAMPA assays).
- Metabolic stability : The C-F bond resists cytochrome P450 oxidation, prolonging half-life.
- Biodistribution : -labeled analogs can be tracked via PET imaging, though radiosynthesis requires specialized protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
